![molecular formula C10H12ClNO2 B11757215 [(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)
[(2-Chloro-benzyl)-methyl-amino]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Chloro-benzyl)-methyl-amino]-acetic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzylamine, where the benzyl group is substituted with a chlorine atom and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-benzyl)-methyl-amino]-acetic acid typically involves the reaction of 2-chlorobenzyl chloride with methylamine, followed by the introduction of an acetic acid group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: React 2-chlorobenzyl chloride with methylamine in the presence of a base to form [(2-Chloro-benzyl)-methyl-amino].
Step 2: Introduce the acetic acid group through a reaction with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
[(2-Chloro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
[(2-Chloro-benzyl)-methyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of [(2-Chloro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
[(2-Chloro-benzyl)-methyl-amino]-acetic acid can be compared with other similar compounds, such as:
Benzylamine: A simpler analog without the chlorine and acetic acid substitutions.
2-Chlorobenzylamine: Similar structure but lacks the acetic acid group.
Phenylacetic acid: Contains the acetic acid moiety but lacks the benzylamine structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorine atom and the acetic acid group allows for diverse chemical modifications and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and the development of new applications. Further research into its properties and mechanisms of action will continue to uncover new opportunities for its use.
特性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC名 |
2-[(2-chlorophenyl)methyl-methylamino]acetic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14) |
InChIキー |
OZEOUXJLJCDSLG-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



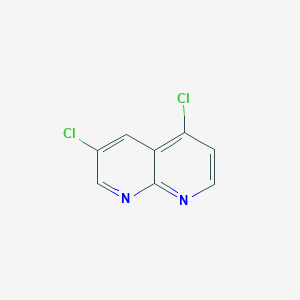
![8-Chloronaphtho[1,2-b]benzofuran](/img/structure/B11757142.png)
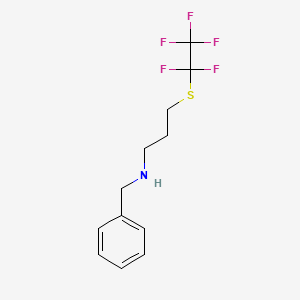

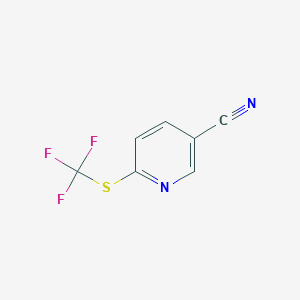
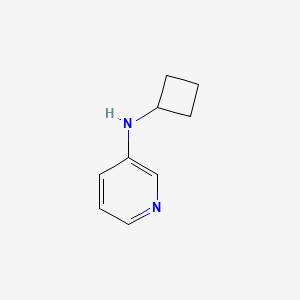
![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
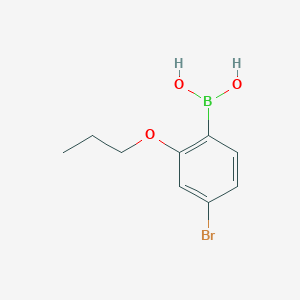
![(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
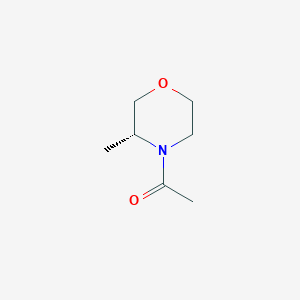

![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)
